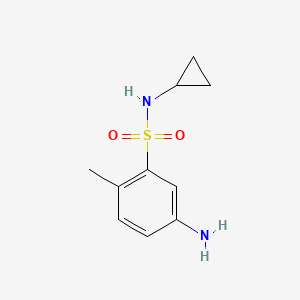

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide

Description

Chemical Identity and Properties 5-Amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide (CAS No. 936126-00-0) is a sulfonamide derivative with the molecular formula C₁₀H₁₄N₂O₂S and a molecular weight of 226.30 g/mol . The compound features a benzene ring substituted with a sulfonamide group (-SO₂NH-), a cyclopropylamine moiety at the N-position, a methyl group at the 2-position, and an amino group at the 5-position.

Properties

IUPAC Name |

5-amino-N-cyclopropyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-7-2-3-8(11)6-10(7)15(13,14)12-9-4-5-9/h2-3,6,9,12H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVLPSAHCZYAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-methylbenzenamine followed by the introduction of the cyclopropyl group. One common method involves the reaction of 2-methylbenzenamine with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with cyclopropylamine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Key Characteristics

- Storage: No specific storage conditions are provided in available data, though sulfonamides generally require protection from moisture and light.

- Availability : The compound is currently out of stock in major distribution hubs (China, US, India, Germany) .

Comparison with Structurally Similar Sulfonamide Compounds

Structural Analogues and Functional Group Variations

Sulfonamides are a well-studied class of compounds due to their pharmacological relevance (e.g., antimicrobial, carbonic anhydrase inhibition). Below is a comparative analysis of 5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide with three analogues:

| Compound | Molecular Formula | Substituents | Key Differences |

|---|---|---|---|

| This compound | C₁₀H₁₄N₂O₂S | Cyclopropylamine, 2-methyl, 5-amino | Reference compound |

| 5-Amino-N-isopropyl-2-methylbenzene-1-sulfonamide | C₁₀H₁₆N₂O₂S | Isopropylamine instead of cyclopropyl | Increased steric bulk, altered lipophilicity |

| 5-Amino-N-cyclopropyl-3-methylbenzene-1-sulfonamide | C₁₀H₁₄N₂O₂S | Methyl at 3-position instead of 2 | Steric and electronic effects on ring reactivity |

| 5-Chloro-N-cyclopropyl-2-methylbenzene-1-sulfonamide | C₁₀H₁₃ClN₂O₂S | Chloro instead of amino at 5-position | Electron-withdrawing group affects solubility |

Hypothetical Binding Affinity and Computational Insights

For example:

- Cyclopropyl vs. Isopropyl : The smaller cyclopropyl group may enhance binding to compact enzyme active sites (e.g., carbonic anhydrase) compared to bulkier isopropyl .

- Amino vs. Chloro Substituents: The 5-amino group’s electron-donating nature might improve hydrogen-bonding interactions with targets, whereas a chloro group could increase membrane permeability due to hydrophobicity.

Biological Activity

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its structural features, which include an amino group and a cyclopropyl moiety, contributing to its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its unique structure allows it to interact with biological systems effectively.

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial activity. Research indicates that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Escherichia coli | 31 ± 0.12 | 7.81 |

| Klebsiella pneumoniae | 30 ± 0.12 | 7.81 |

| Staphylococcus aureus | Not significantly active | >100 |

In a comparative study, the compound's activity was nearly equivalent to that of ciprofloxacin against E. coli and K. pneumoniae, highlighting its potential as an effective antimicrobial agent .

The mechanism by which this compound exerts its effects involves the inhibition of bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate synthesis pathways in bacteria. This inhibition disrupts bacterial growth and replication, leading to bacteriostatic effects .

Additionally, compounds with similar structures have shown interactions with cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties .

Study on Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that modifications in the chemical structure could enhance antibacterial activity. The specific derivative, this compound, was tested against multiple bacterial strains using standard agar dilution methods. The results indicated that this compound maintained potent activity against resistant strains, positioning it as a candidate for further development in antimicrobial therapies .

Investigation of Antiparasitic Activity

In another study focusing on antiparasitic properties, derivatives of sulfonamides were evaluated for their effectiveness against Plasmodium falciparum. The findings suggested that structural variations could lead to significant changes in efficacy, with some compounds exhibiting EC50 values in the low micromolar range . Although specific data on this compound was not highlighted, the implications of structural modifications are crucial for understanding its potential applications.

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for 5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide?

The synthesis typically involves coupling 5-amino-2-methylbenzenesulfonyl chloride with cyclopropylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key parameters include:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature : Room temperature (20–25°C) to prevent side reactions.

- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) removes impurities like unreacted starting materials or oxidized byproducts (e.g., nitro derivatives) .

Q. What analytical methods are recommended for characterizing this compound?

- Structural Confirmation :

- Purity Assessment :

Q. How does the sulfonamide group influence the compound’s physicochemical properties?

The sulfonamide moiety enhances:

- Water solubility via hydrogen bonding (logP reduced by ~1.5 compared to non-sulfonamide analogs).

- Thermal stability (decomposition temperature >200°C, per TGA data) .

- Acid-base behavior : pKa ~10.5 (amine proton) enables pH-dependent solubility adjustments .

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing reaction yields and minimizing byproducts?

- Factorial Design : Use a 2³ full factorial design to assess the impact of:

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb HCl, minimizing oxidation of the amino group to nitro derivatives .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Dose-Response Profiling : Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293 for cytotoxicity, E. coli for antimicrobial activity).

- Mechanistic Studies :

- Protein Binding Assays : Fluorescence quenching to evaluate interactions with bacterial dihydrofolate reductase (DHFR) vs. human DHFR .

- Apoptosis Markers : Caspase-3/7 activation in cancer cells to confirm selective pro-apoptotic effects .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX for anticancer activity).

- QSAR Models : Use descriptors like LogP, polar surface area, and H-bond donors to predict permeability and bioavailability .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

Q. How can the compound’s potential as a biochemical probe be evaluated?

- Target Identification : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to map binding partners in cell lysates.

- Functional Validation : CRISPR-Cas9 knockout of candidate targets (e.g., CAIX) to confirm on-mechanism activity .

Methodological Considerations

Q. What safety protocols are critical during synthesis and handling?

Q. How should researchers address solubility challenges in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS (pH 7.4) for aqueous compatibility.

- Prodrug Strategies : Introduce acetyl-protected amines to enhance membrane permeability, with enzymatic cleavage in target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.